molecular formula C16H28ClN3O5S B12763465 Methylene blue pentahydrate CAS No. 32680-41-4

Methylene blue pentahydrate

Cat. No.: B12763465
CAS No.: 32680-41-4
M. Wt: 409.9 g/mol
InChI Key: MPJUMPKAHSMDLF-UHFFFAOYSA-M
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Description

Methylene blue pentahydrate is a crystalline form of methylene blue, a heterocyclic aromatic chemical compound with the chemical formula C₁₆H₁₈N₃SCl. It was first synthesized in 1876 by Heinrich Caro. Methylene blue is widely used in various fields, including chemistry, biology, and medicine, due to its distinctive blue color and redox properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylene blue pentahydrate can be synthesized through the recrystallization of methylene blue in hydrochloric acid aqueous solution. The pentahydrate form is obtained by controlling the water content and temperature during the recrystallization process .

Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process includes the careful control of temperature and humidity to ensure the formation of the pentahydrate crystalline state .

Chemical Reactions Analysis

Types of Reactions: Methylene blue pentahydrate undergoes various chemical reactions, including oxidation, reduction, and photodegradation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylene blue pentahydrate has a wide range of applications in scientific research:

Mechanism of Action

Methylene blue exerts its effects through several mechanisms:

Comparison with Similar Compounds

Methylene blue pentahydrate is unique compared to other similar compounds due to its specific crystalline form and hydration state. Similar compounds include:

This compound stands out due to its stability and specific applications in various fields, making it a valuable compound in scientific research and industry.

Properties

CAS No.

32680-41-4

Molecular Formula

C16H28ClN3O5S

Molecular Weight

409.9 g/mol

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;pentahydrate

InChI

InChI=1S/C16H18N3S.ClH.5H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;;/h5-10H,1-4H3;1H;5*1H2/q+1;;;;;;/p-1

InChI Key

MPJUMPKAHSMDLF-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.O.O.O.[Cl-]

Origin of Product

United States

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